![molecular formula C12H12BrFN2O B578562 7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one CAS No. 1272755-91-5](/img/structure/B578562.png)
7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one
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Overview
Description
7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one, also known as BFPBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFPBO is a spirocyclic compound that belongs to the class of diazaspiro compounds. The unique structure of BFPBO makes it an attractive candidate for use in pharmaceuticals, chemical synthesis, and material science.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Research into compounds with bromo- and fluoro-substitutions, such as "7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one," often centers around their synthesis and application in creating more effective pharmaceutical agents. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of developing practical synthesis methods for bromo- and fluoro-substituted compounds due to their utility in drug development (Qiu et al., 2009).
Environmental Impact and Toxicology
The presence of bromo- and fluoro-substitutions in compounds also raises considerations regarding their environmental impact and toxicological properties. For example, studies on 2,4,6-Tribromophenol, a widely produced brominated phenol, cover its concentrations in various environments and its toxicokinetics and toxicodynamics, pointing to the need for understanding the environmental behavior and health risks of such substances (Koch & Sures, 2018).
Mechanism of Action
Target of Action
The primary targets of the compound “7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
The interaction of a compound with its targets usually involves binding to specific sites on the target molecule, leading to changes in the target’s activity The exact nature of these interactions for “7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways . Further research would be needed to identify the specific pathways affected by “7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one”.
Pharmacokinetics
The pharmacokinetic properties of “7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3The compound’s structure suggests that it may have certain pharmacokinetic properties
Result of Action
The specific molecular and cellular effects of “7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3Compounds with similar structures have been found to have various effects at the molecular and cellular level
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3Environmental factors such as temperature, ph, and the presence of other molecules can often influence the action of a compound
properties
IUPAC Name |
6-(5-bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O/c13-7-2-3-9(14)8(6-7)10-11(17)16-12(15-10)4-1-5-12/h2-3,6,10,15H,1,4-5H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXKDZOOELBHEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(C(=O)N2)C3=C(C=CC(=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one |
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